molecular formula C14H13Cl2N3O2 B10903953 N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10903953
M. Wt: 326.2 g/mol
InChI Key: LDZYTSODSBTQSG-UHFFFAOYSA-N
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Description

N~3~-CYCLOPROPYL-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound with a complex structure that includes a cyclopropyl group, a dichlorophenoxy moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-CYCLOPROPYL-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclopropyl and dichlorophenoxy groups under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N~3~-CYCLOPROPYL-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N~3~-CYCLOPROPYL-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N3-CYCLOPROPYL-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N3-CYCLOPROPYL-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific structures and effects.

Uniqueness

The uniqueness of N3-CYCLOPROPYL-1-[(2,4-DICHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13Cl2N3O2

Molecular Weight

326.2 g/mol

IUPAC Name

N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C14H13Cl2N3O2/c15-9-1-4-13(11(16)7-9)21-8-19-6-5-12(18-19)14(20)17-10-2-3-10/h1,4-7,10H,2-3,8H2,(H,17,20)

InChI Key

LDZYTSODSBTQSG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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